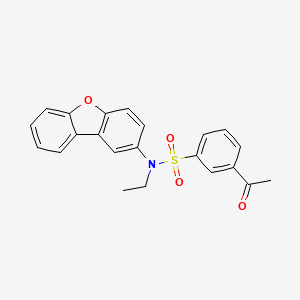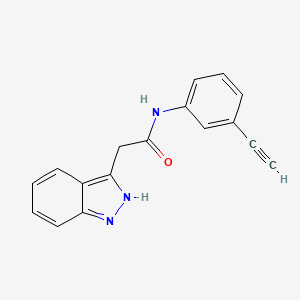
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide, also known as DHCFC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide is still under investigation. However, it has been suggested that N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide exerts its biological activities through various pathways, including the inhibition of oxidative stress and inflammation, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to have neuroprotective and cardioprotective effects. N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, there are also some limitations to its use in lab experiments, such as its poor solubility in water and some organic solvents, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide. One potential direction is the further investigation of its mechanism of action and its potential use as a lead compound for the development of new drugs targeting various diseases. Another direction is the exploration of its potential use in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, the development of new methods for the synthesis and purification of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 5-methylfuran-2-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has been studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has also been investigated for its potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-14(19-10)15(17)16-12-8-9-18-13-5-3-2-4-11(12)13/h2-7,12H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZBZTDKJPDONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7532490.png)
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532499.png)
![2-[4-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7532500.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)


![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
